2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide
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Overview
Description
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a heterocyclic compound with the molecular formula C11H13N2O3P This compound is known for its unique structure, which includes a morpholine ring fused to a benzoxazaphosphorinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves the reaction of morpholine with a suitable benzoxazaphosphorinone precursor. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like ytterbium(III) triflate to facilitate the reaction. The process may also involve microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,2-benzodioxaphosphorin-4-one: Used in phosphorylation and phosphitylation reactions.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another heterocyclic compound with applications in organic synthesis.
Uniqueness
What sets 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide apart is its morpholine ring fused to the benzoxazaphosphorinone core, which imparts unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
CAS No. |
156454-78-3 |
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Molecular Formula |
C11H13N2O4P |
Molecular Weight |
268.21 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13N2O4P/c14-11-9-3-1-2-4-10(9)17-18(15,12-11)13-5-7-16-8-6-13/h1-4H,5-8H2,(H,12,14,15) |
InChI Key |
OMDWCUDYZMVYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P2(=O)NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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